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Compound of Interest

Compound Name: Bis(2-dimethylaminoethyl) ether

Cat. No.: B135502 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Bis(2-dimethylaminoethyl) ether, often abbreviated as BDMAEE, is a tertiary amine that has

found widespread application as a powerful blowing catalyst in the production of polyurethane

foams.[1] However, its utility extends significantly into the realm of fine chemical synthesis,

where it serves as a versatile ligand for transition metal catalysis and a reactive intermediate

for the synthesis of novel compounds. Its unique structure, featuring two tertiary amine

functionalities linked by a flexible ether backbone, allows it to act as a bidentate or tridentate

ligand, forming stable and reactive complexes with various metal centers.[2] This document

provides detailed application notes and protocols for the use of bis(2-dimethylaminoethyl)
ether in several key synthetic transformations, highlighting its role in carbon-carbon bond

formation and the synthesis of specialized reagents.

Physicochemical Properties
A summary of the key physicochemical properties of bis(2-dimethylaminoethyl) ether is
presented in the table below.
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Property Value

Molecular Formula C₈H₂₀N₂O

Molecular Weight 160.26 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 189 °C at 760 mmHg

Density 0.841 g/mL at 25 °C

Refractive Index n20/D 1.430

Solubility
Miscible with water and common organic

solvents

Applications in Fine Chemical Synthesis
Bis(2-dimethylaminoethyl) ether serves as a crucial component in several synthetic

methodologies, primarily by acting as a ligand to modulate the reactivity and selectivity of metal

catalysts or as a precursor for functionalized molecules.

Ligand in Transition Metal-Catalyzed Reactions
The two tertiary amine groups and the central ether oxygen of bis(2-dimethylaminoethyl)
ether allow it to coordinate with transition metals, forming stable complexes that can catalyze a

variety of organic transformations.

Bis(2-dimethylaminoethyl) ether forms coordination compounds with copper(II) and nickel(II)

salts that are effective catalysts for the Henry reaction, a classic carbon-carbon bond-forming

reaction between a nitroalkane and an aldehyde. A 2018 study detailed the synthesis of

[Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂] and demonstrated their catalytic prowess

in this transformation.[2]
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Caption: Catalytic cycle of the Henry reaction using BDMAEE-metal complexes.

Quantitative Data for Henry Reaction Catalysis
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Entry Aromatic Aldehyde Catalyst Yield (%)

1 Benzaldehyde
[Cu₂(BDMAEE)

(CH₃COO)₄]n
85

2
4-

Methylbenzaldehyde

[Cu₂(BDMAEE)

(CH₃COO)₄]n
88

3
4-

Chlorobenzaldehyde

[Cu₂(BDMAEE)

(CH₃COO)₄]n
92

4 Benzaldehyde [Ni(BDMAEE)Cl₂] 82

5
4-

Methylbenzaldehyde
[Ni(BDMAEE)Cl₂] 85

6
4-

Chlorobenzaldehyde
[Ni(BDMAEE)Cl₂] 89

Experimental Protocol: Synthesis of [Ni(BDMAEE)Cl₂] and Catalytic Henry Reaction

Materials:

Bis(2-dimethylaminoethyl) ether (BDMAEE)

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Ethanol

Aromatic aldehyde (e.g., benzaldehyde)

Nitromethane

Triethylamine (Et₃N)

Methanol

Protocol for Catalyst Synthesis:

Dissolve NiCl₂·6H₂O (1 mmol) in 10 mL of ethanol in a round-bottom flask.
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To this solution, add a solution of BDMAEE (1 mmol) in 5 mL of ethanol dropwise with

stirring.

Stir the resulting mixture at room temperature for 2 hours.

Collect the precipitate by filtration, wash with cold ethanol, and dry in vacuo.

Protocol for Catalytic Henry Reaction:

To a solution of the synthesized [Ni(BDMAEE)Cl₂] catalyst (0.10 mmol) in 10 mL of methanol,

add triethylamine (0.20 mmol).

Add the aromatic aldehyde (1.00 mmol) and nitromethane (6.00 mmol) to the solution.

Stir the reaction mixture at room temperature for 18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to

obtain the desired β-nitroalcohol.

Bis(2-dimethylaminoethyl) ether has been identified as a critical ligand for an efficient nickel

catalyst system for the direct ortho C-H alkynylation of amides, directed by an 8-aminoquinoline

group. This protocol provides a valuable method for constructing C(sp²)-C(sp) bonds.
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Caption: Nickel-catalyzed C-H alkynylation workflow with BDMAEE as a ligand.

Quantitative Data for Nickel-Catalyzed C-H Alkynylation
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Entry Amide Substrate Alkyne Substrate Yield (%)

1
N-(quinolin-8-

yl)benzamide

(Triisopropylsilyl)acety

lene
85

2
4-Methyl-N-(quinolin-

8-yl)benzamide

(Triisopropylsilyl)acety

lene
89

3

4-Methoxy-N-

(quinolin-8-

yl)benzamide

(Triisopropylsilyl)acety

lene
92

4

N-(quinolin-8-

yl)thiophene-2-

carboxamide

(Triisopropylsilyl)acety

lene
78

5
N-(quinolin-8-

yl)benzamide
Phenylacetylene 75

Experimental Protocol: Nickel-Catalyzed C-H Alkynylation

Materials:

N-(quinolin-8-yl)benzamide derivative

Terminal alkyne

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

Bis(2-dimethylaminoethyl) ether (BDMAEE)

Potassium carbonate (K₂CO₃)

Toluene, anhydrous

Protocol:

In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide derivative (0.2

mmol), Ni(OAc)₂·4H₂O (10 mol %), and K₂CO₃ (2.0 equiv.).
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Evacuate and backfill the tube with argon (repeat three times).

Add anhydrous toluene (1.0 mL), BDMAEE (20 mol %), and the terminal alkyne (1.2 equiv.)

via syringe.

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a

pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired ortho-

alkynylated product.

Additive in Directed Lithiation Reactions
Bis(2-dimethylaminoethyl) ether can act as a powerful additive to enhance the efficiency and

stability of lithiated intermediates in directed ortho-lithiation reactions. This has been

demonstrated in the functionalization of protected 4-chloropyrrolopyrimidines. The addition of

BDMAEE leads to a higher degree of lithiation and improved yields of the desired products

upon quenching with electrophiles.[1]

Quantitative Data for Directed Lithiation-Addition

Entry
Electrophile
(Aldehyde/Ketone)

Yield without
BDMAEE (%)

Yield with BDMAEE
(%)

1 Benzaldehyde 68 85

2
4-

Chlorobenzaldehyde
65 82

3 Cyclohexanone 70 93

4 Acetophenone 45 55

5
2,2,2-

Trifluoroacetophenone
75 91
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Experimental Protocol: Directed Lithiation and Addition to an Aldehyde

Materials:

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

Bis(2-dimethylaminoethyl) ether (BDMAEE)

Aldehyde (e.g., benzaldehyde)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

To a flame-dried round-bottom flask under an argon atmosphere, add the protected 4-

chloropyrrolopyrimidine (1.0 equiv.) and dissolve in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Add bis(2-dimethylaminoethyl) ether (1.5 equiv.) via syringe.

Add LDA solution (1.6 equiv.) dropwise over 30 minutes.

Stir the mixture at -78 °C for 1 hour.

Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise.

Continue stirring at -78 °C for another hour.

Quench the reaction by adding saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature.

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate,

and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.

Precursor for Functionalized Surfactants in Nanoparticle
Synthesis
Bis(2-dimethylaminoethyl) ether serves as a convenient starting material for the synthesis of

novel cationic surfactants. For instance, quaternization of one of the amine groups with a long-

chain alkyl halide yields an amphiphilic molecule that can act as both a reducing and capping

agent in the synthesis of gold nanoparticles.

Surfactant Synthesis

Nanoparticle Formation

Bis(2-dimethylaminoethyl)
ether

N-Alkyl-BDMAEE
Bromide Surfactant

1-Bromoalkane
(e.g., 1-Bromocetane)

Quaternization

Gold Nanoparticles
(AuNPs)

Reduces & Stabilizes

HAuCl₄

Click to download full resolution via product page

Caption: Synthesis of a BDMAEE-derived surfactant and its use in gold nanoparticle synthesis.

Experimental Protocol: Synthesis of N-cetyl-bis(2-dimethylaminoethyl)ether bromide (CBDEB)

Materials:
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Bis(2-dimethylaminoethyl) ether (BDMAEE)

1-Bromocetane (1-bromohexadecane)

Toluene

Protocol:

In a round-bottom flask, dissolve 10 g of bis(2-dimethylaminoethyl) ether in 100 mL of

toluene.

Slowly add an equimolar amount of 1-bromocetane to the solution with stirring.

Stir the reaction mixture at room temperature for 5 days. A white precipitate will form.

Collect the product by centrifugation or filtration.

Wash the white solid with toluene three times to remove any unreacted starting materials.

Dry the final product, N-cetyl-bis(2-dimethylaminoethyl)ether bromide, under vacuum.

Synthesis of Bis(2-dimethylaminoethyl) ether
For laboratories requiring this versatile reagent, several synthetic routes are available. A

common and effective method involves the reaction of bis(2-chloroethyl) ether with an excess

of dimethylamine.

Experimental Protocol: Synthesis from Bis(2-chloroethyl) ether and Dimethylamine

Materials:

Bis(2-chloroethyl) ether

Dimethylamine (40% aqueous solution)

Sodium hydroxide

Toluene
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Water

Protocol:

Charge a pressure reactor with bis(2-chloroethyl) ether and an excess of 40% aqueous

dimethylamine solution.

Seal the reactor and heat the mixture to 100-120 °C. The pressure will rise due to the vapor

pressure of dimethylamine.

Maintain the temperature and stir for 6-8 hours.

Cool the reactor to room temperature and cautiously vent any excess pressure.

Transfer the reaction mixture to a separatory funnel and add a concentrated solution of

sodium hydroxide to neutralize the dimethylamine hydrochloride and to salt out the product.

Separate the organic layer. Extract the aqueous layer with toluene.

Combine the organic layers, dry over anhydrous potassium carbonate, and filter.

Remove the toluene by distillation at atmospheric pressure.

Purify the crude bis(2-dimethylaminoethyl) ether by vacuum distillation.

Conclusion
Bis(2-dimethylaminoethyl) ether is a readily accessible and highly versatile compound with

significant applications beyond its traditional role in polymer chemistry. For the researcher in

fine chemical synthesis, it offers a powerful tool as a ligand for catalytic C-C bond formation

and as a building block for novel functional molecules. The protocols provided herein offer a

starting point for the exploration of its utility in the development of new synthetic methodologies

and the preparation of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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